

A Comprehensive Technical Guide to Methyl 4-(Dimethylamino)benzoate-D4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-(Dimethylamino)benzoate-D4
Cat. No.:	B13445417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 4-(Dimethylamino)benzoate-D4**, a deuterated isotopologue of Methyl 4-(dimethylamino)benzoate. This document consolidates essential information regarding its identification, chemical properties, and applications, with a focus on its role in advanced analytical techniques.

Chemical Identification and Synonyms

Methyl 4-(Dimethylamino)benzoate-D4 is a stable, isotopically labeled compound valuable in mass spectrometry-based quantitative analysis and as a precursor in the synthesis of derivatizing agents.

Identifier	Value
CAS Number	1175002-06-8[1]
Molecular Formula	C ₁₀ H ₉ D ₄ NO ₂ [2]
Molecular Weight	183.24 g/mol [2]

Synonyms:

- 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester[2]

- p-Dimethylaminobenzoic acid, methyl ester-d4
- Methyl 4-(dimethylamino)benzoate-2,3,5,6-d4

Physicochemical Properties

Precise physical property data for the deuterated form is not readily available. However, the properties of the non-deuterated analogue, Methyl 4-(dimethylamino)benzoate (CAS: 1202-25-1), serve as a reliable reference.

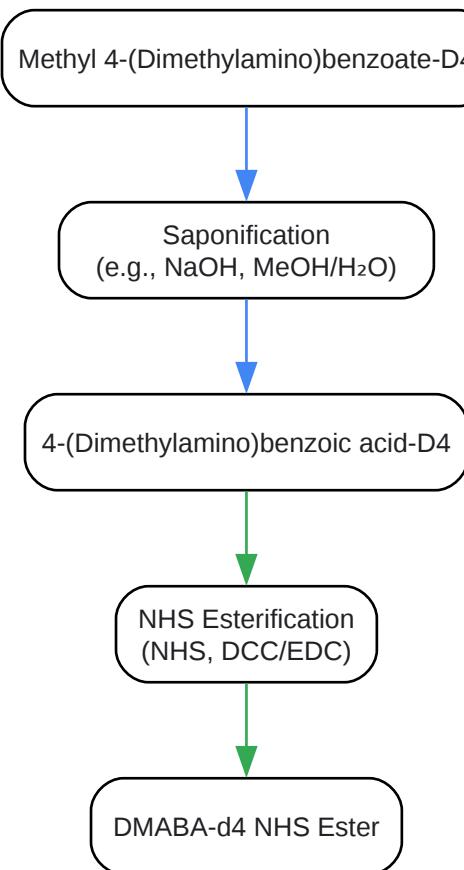
Property	Value (for non-deuterated form)
Melting Point	100-102 °C[3]
Boiling Point	~312 °C (rough estimate)
Appearance	Off-white solid
Solubility	Information not available

Applications in Research and Development

Methyl 4-(Dimethylamino)benzoate-D4 is a key intermediate in the synthesis of DMABA-d4 NHS Ester (4-(dimethylamino)-2,5-dioxo-1-pyrrolidinyl ester-benzoic-2,3,5,6-d4 acid). This N-hydroxysuccinimide ester is a derivatizing reagent used to label the primary amine group of phosphatidylethanolamine (PE) lipids. This derivatization facilitates the universal detection and quantification of all PE lipid subclasses (diacyl, ether, and plasmalogen) using electrospray tandem mass spectrometry.[4][5]

The deuterated DMABA label serves as an internal standard in quantitative lipidomics studies, allowing for the accurate measurement of relative changes in PE lipid abundance between different experimental conditions.[4]

Experimental Protocols


Synthesis of DMABA-d4 NHS Ester from Methyl 4-(Dimethylamino)benzoate-D4

While a detailed, step-by-step protocol for this specific synthesis is not publicly available, the general chemical transformation involves two key steps:

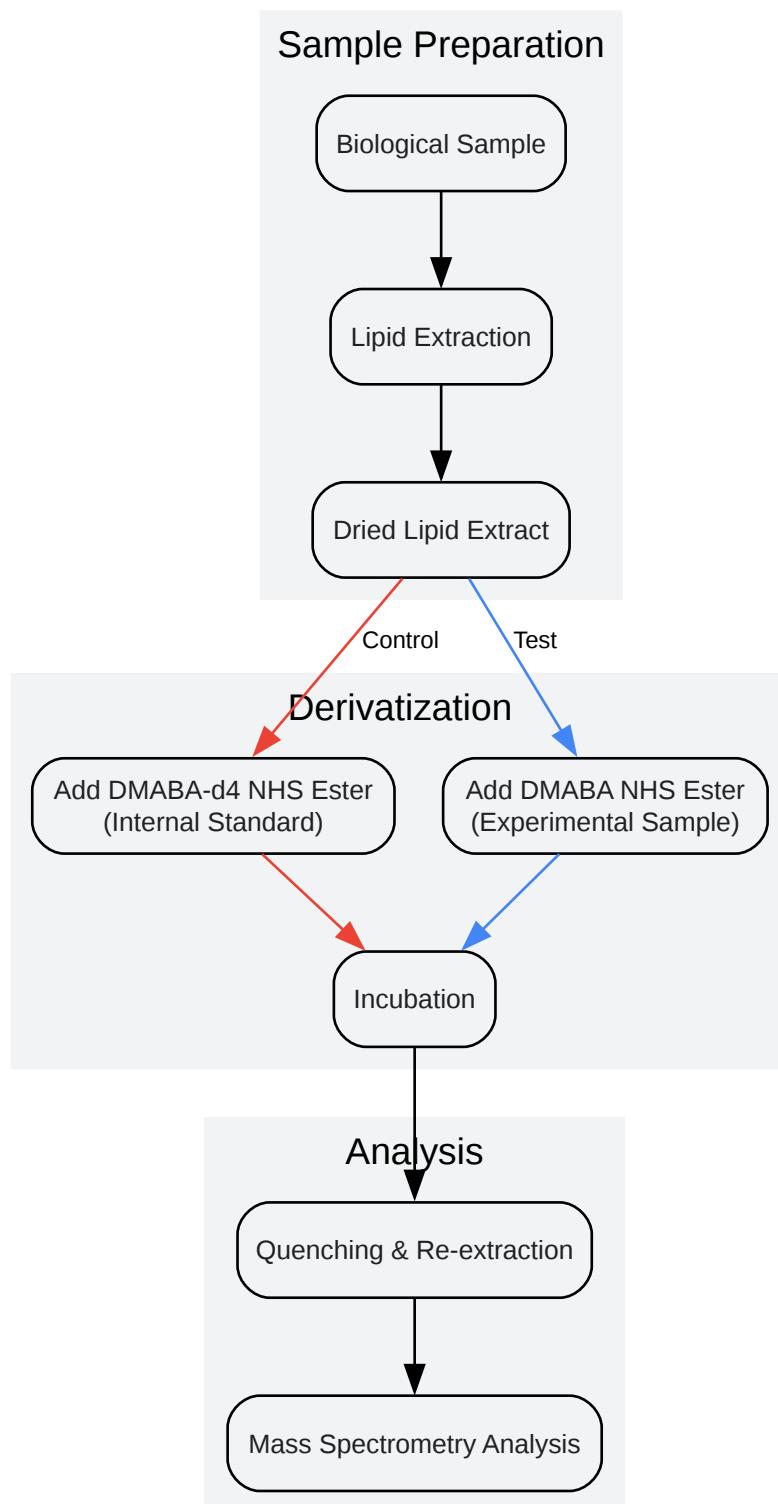
- Saponification: The methyl ester of **Methyl 4-(Dimethylamino)benzoate-D4** is hydrolyzed to the corresponding carboxylic acid, 4-(Dimethylamino)benzoic acid-D4. This is typically achieved by reacting the ester with a base, such as sodium hydroxide or lithium hydroxide, in a suitable solvent mixture like methanol/water, followed by acidification to protonate the carboxylate.
- Esterification with N-Hydroxysuccinimide (NHS): The resulting 4-(Dimethylamino)benzoic acid-D4 is then reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the DMABA-d4 NHS ester.

Logical Workflow for Synthesis

Synthesis of DMABA-d4 NHS Ester

[Click to download full resolution via product page](#)

Caption: General synthetic pathway from the starting material to the final derivatizing agent.


Derivatization of Phosphatidylethanolamine (PE) Lipids with DMABA-d4 NHS Ester

The following is a general protocol for the derivatization of PE lipids in a biological sample for mass spectrometry analysis, using the deuterated reagent as an internal standard.

- **Lipid Extraction:** Extract total lipids from the biological sample (e.g., cells, tissue) using a standard method such as the Bligh-Dyer or Folch extraction.
- **Sample Preparation:** Dry the lipid extract under a stream of nitrogen. Re-suspend the dried lipids in a suitable solvent system, for example, a mixture of ethanol and a buffer such as triethylammonium bicarbonate.
- **Derivatization Reaction:**
 - To the sample designated as the internal standard, add a solution of DMABA-d4 NHS Ester in an appropriate solvent (e.g., methylene chloride).
 - For the experimental samples, use the non-deuterated DMABA NHS Ester.
 - Incubate the reaction mixture, for instance, at 60°C for one hour, to allow for the complete derivatization of the primary amine of the PE lipids.^[5]
- **Quenching and Extraction:** After incubation, quench the reaction by adding water to hydrolyze any unreacted NHS ester. Re-extract the lipids to remove the excess reagent and by-products.
- **Sample Analysis:** The derivatized lipid samples are now ready for analysis by mass spectrometry.

Experimental Workflow for Lipid Derivatization

PE Lipid Derivatization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for labeling PE lipids with DMABA-d4 NHS Ester for mass spec analysis.

Analytical Methods

While a specific, validated HPLC method for the routine analysis of **Methyl 4-(Dimethylamino)benzoate-D4** is not detailed in the available literature, a general reverse-phase HPLC (RP-HPLC) method can be developed based on the properties of the non-deuterated analogue.

General RP-HPLC Parameters (for method development):

- Column: A C18 or similar reversed-phase column.
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate).
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or its absorbance maximum).
- Flow Rate: Typically around 1 mL/min.
- Injection Volume: 5-20 μ L.

Method development would require optimization of the mobile phase composition, gradient profile, and detector settings to achieve adequate separation and sensitivity.

Safety and Handling

Handle **Methyl 4-(Dimethylamino)benzoate-D4** in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 4-(Dimethylamino)benzoate-D4 | CymitQuimica [cymitquimica.com]
- 3. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]
- 4. caymanchem.com [caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 4-(Dimethylamino)benzoate-D4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13445417#methyl-4-dimethylamino-benzoate-d4-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com